
(RS)-MCPG disodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Group I / group II metabotropic glutamate receptor antagonist. Water soluble form. Also available in Kit: mGlu antagonists. Also available in simple stock solutions - add 1 ml of water to get an exact, ready-to-use concentration.
Sodium salt of (RS)-MCPG
Applications De Recherche Scientifique
Role in Long-Term Potentiation (LTP)
(RS)-MCPG has been identified as an antagonist of metabotropic glutamate receptors (mGluRs), and it affects long-term potentiation in the hippocampus. Sergueeva et al. (1993) found that MCPG prevents the LTP of field excitatory postsynaptic potentials as well as the tetanus-induced increase in AMPA-evoked responses in the CA1 region of hippocampal slices, indicating its role in synaptic plasticity mechanisms related to learning and memory (Sergueeva et al., 1993).
Impact on Spatial Learning
Richter-Levin et al. (1994) discovered that (RS)-MCPG disrupts performance in spatial learning tasks when injected into rats. It was found to block the induction of LTP in the dentate gyrus, which is a critical brain area involved in spatial navigation and memory (Richter-Levin et al., 1994).
Interactions with Other Forms of LTP
Brown et al. (1994) demonstrated that (RS)-MCPG does not block theta burst-induced LTP in the CA1 area of rat hippocampal slices. This suggests a differential mechanism in various forms of LTP, highlighting the complex nature of synaptic modulation (Brown et al., 1994).
Effect on Memory Formation
Bianchin et al. (1994) investigated the role of mGluRs in memory using (RS)-MCPG in rats. They found that intrahippocampal post-training infusion of MCPG affects memory, suggesting its influence on memory processes mediated by mGluRs in the hippocampus (Bianchin et al., 1994).
Influence on Epileptiform Activity
Arvanov et al. (1995) showed that (RS)-MCPG can affect epileptiform activity in amygdala neurons, indicating its potential therapeutic application in epilepsy. The study found that MCPG prevents the transition from interictal spiking to ictal bursting in neurons exposed to 4-aminopyridine (Arvanov et al., 1995).
Propriétés
IUPAC Name |
disodium;4-(1-amino-1-carboxylatoethyl)benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4.2Na/c1-10(11,9(14)15)7-4-2-6(3-5-7)8(12)13;;/h2-5H,11H2,1H3,(H,12,13)(H,14,15);;/q;2*+1/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGOTXTUQJLFNHB-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(=O)[O-])(C(=O)[O-])N.[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NNa2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(RS)-MCPG disodium salt | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

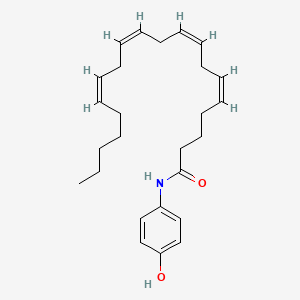
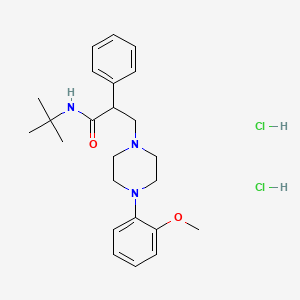
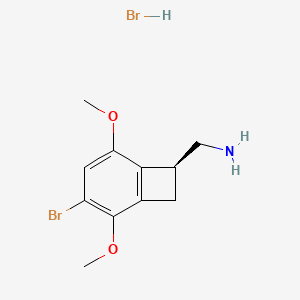
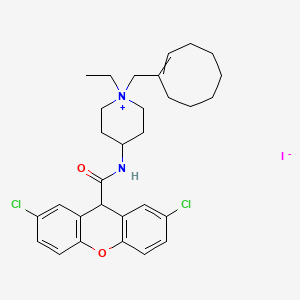
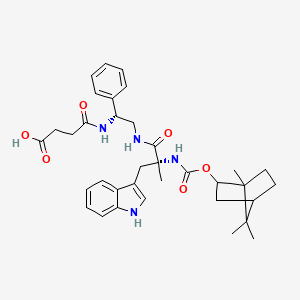
![[(1S,3E,5R,7Z,9S,11S,13S,15R,17R,21R,23R,24S,29S)-13-acetyloxy-1,11,17-trihydroxy-21-[(1R)-1-hydroxyethyl]-7-(2-methoxy-2-oxoethylidene)-2,2,12,12-tetramethyl-19,26-dioxo-20,25,30,31,32-pentaoxapentacyclo[21.6.1.15,9.111,15.024,28]dotriaconta-3,27-dien-29-yl] (2E,4E)-octa-2,4-dienoate](/img/structure/B1139081.png)
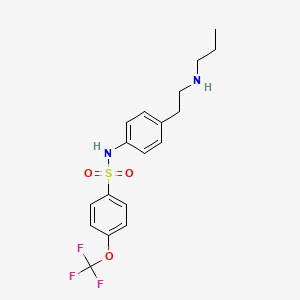
![7-[3,5-Di-tert-butyl-2-(2,2-difluoro-ethoxy)-phenyl]-3-methyl-octa-2,4,6-trienoic acid](/img/structure/B1139084.png)
![N-[2-[[(3R)-1-[(4-Chlorophenyl)methyl]-3-pyrrolidinyl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide hydrochloride](/img/structure/B1139086.png)
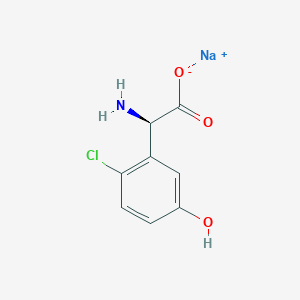
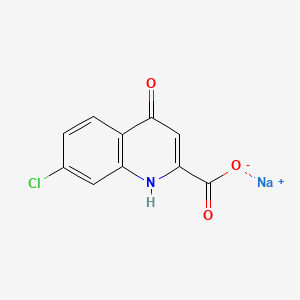
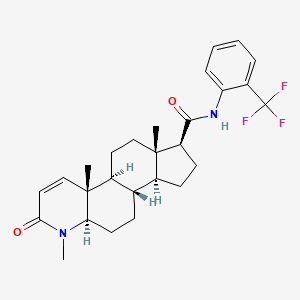

![Tetrasodium;[[5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [oxido-[oxido(phenoxy)phosphoryl]oxyphosphoryl] phosphate](/img/structure/B1139095.png)